DL-Tyrosine ethyl ester hydrochloride

Descripción general

Descripción

DL-Tyrosine ethyl ester hydrochloride is a derivative of the amino acid tyrosine. It is commonly used in scientific research due to its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is known for its role as a prodrug, which means it can be converted into an active drug within the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DL-Tyrosine ethyl ester hydrochloride typically involves the esterification of DL-tyrosine with ethanol in the presence of a catalyst such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: DL-Tyrosine ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

DL-Tyrosine ethyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound serves as a prodrug for tyrosine, facilitating the study of tyrosine metabolism and related pathways.

Medicine: It has potential therapeutic applications, including the treatment of conditions related to tyrosine deficiency.

Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing

Mecanismo De Acción

The mechanism of action of DL-Tyrosine ethyl ester hydrochloride involves its conversion to tyrosine in the body. This conversion is facilitated by enzymatic hydrolysis, which releases the active tyrosine molecule. Tyrosine is then involved in various biochemical pathways, including the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other physiological functions .

Comparación Con Compuestos Similares

- L-Tyrosine methyl ester hydrochloride

- L-Tyrosine n-butyl ester hydrochloride

- DL-alpha-Methyl-p-tyrosine methyl ester hydrochloride

Comparison: DL-Tyrosine ethyl ester hydrochloride is unique due to its specific ester group, which influences its hydrolysis rate and bioavailability. Compared to its methyl and n-butyl counterparts, the ethyl ester exhibits different pharmacokinetic properties, making it suitable for specific applications where a slower release of tyrosine is desired .

Actividad Biológica

DL-Tyrosine ethyl ester hydrochloride is a derivative of the amino acid tyrosine, known for its potential biological activities. This compound, classified under organic compounds related to tyrosine, has garnered attention for its various pharmacological properties, including antimicrobial, antioxidant, and neuroprotective effects.

- CAS Number : 4089-07-0

- Molecular Formula : C₁₁H₁₆ClNO₃

- Molecular Weight : 245.71 g/mol

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : Research indicates that derivatives of tyrosine exhibit varying degrees of antimicrobial efficacy against bacteria and fungi. For instance, some studies have shown that hydrolyzed derivatives of tyrosine possess enhanced antimicrobial properties compared to their ester counterparts .

- Antioxidant Properties : Tyrosine and its derivatives have been implicated in antioxidant activities, which may contribute to neuroprotective effects. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related damage in neuronal tissues.

- Neuroprotective Effects : Tyrosine is a precursor to neurotransmitters such as dopamine and norepinephrine. Its ethyl ester form may enhance bioavailability and transport across the blood-brain barrier, potentially improving cognitive function and mood regulation.

Antimicrobial Efficacy

A detailed study on the antimicrobial activity of tyrosine derivatives highlighted the effectiveness of this compound against various pathogens. The hydrolyzed forms demonstrated superior activity against Gram-positive bacteria and fungi compared to their non-hydrolyzed counterparts. The following table summarizes the findings:

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| This compound | Moderate (e.g., S. aureus) | Mild (e.g., A. niger) |

| Hydrolyzed Derivatives | High (e.g., K. pneumoniae) | Moderate (e.g., C. albicans) |

Neuroprotective Studies

In a neuropharmacological context, a study evaluated the effects of this compound on cognitive performance in animal models. The results indicated improved memory retention and reduced anxiety-like behaviors in subjects administered with the compound compared to controls.

The biological activities of this compound can be attributed to its ability to modulate neurotransmitter synthesis and its interaction with various biological pathways:

- Tyrosinase Inhibition : Some derivatives have shown potential as inhibitors of tyrosinase, an enzyme involved in melanin production, which may have implications for skin disorders and melanoma treatment .

- Antioxidant Mechanisms : The compound likely exerts its antioxidant effects through direct scavenging of reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.

Propiedades

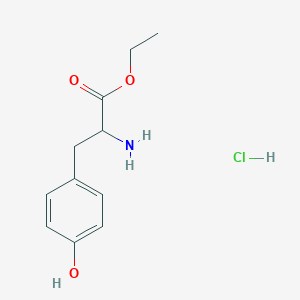

IUPAC Name |

ethyl 2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULAXAVRFIAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275667 | |

| Record name | DL-Tyrosine ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4089-07-0, 5619-08-9 | |

| Record name | L-Tyrosine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Tyrosine ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine ethyl ester hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301756 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.